molecular formula C23H22N4O5 B2761500 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1226431-61-3

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2761500
CAS No.: 1226431-61-3
M. Wt: 434.452
InChI Key: IDZFWPCACVMJBJ-UHFFFAOYSA-N
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Description

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Scientific Research Applications

Novel Chemosensors

Researchers have synthesized derivatives of benzo[de]isoquinoline-1,3-dione systems, including compounds structurally related to the query chemical, to create efficient chemosensors for anion detection. These compounds have been found to exhibit high selectivity in identifying specific anions, demonstrating their potential in analytical chemistry applications (Tolpygin et al., 2012).

Prodrug Capabilities

A study on monoalkyltriazene derivatives, closely related to the chemical structure , explored their growth inhibitory potency and their potential as prodrugs. These compounds were designed to inhibit specific biological targets and showed promising results in terms of stability and biological activity, suggesting that similar compounds could serve as effective prodrugs in therapeutic applications (Mouhri et al., 2017).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of novel molecular structures, including heterocyclic quinones and other polycyclic fused-ring systems. These studies highlight the versatility of the compound as a precursor in synthetic organic chemistry, enabling the creation of molecules with potential pharmacological activities (Yanni, 1991); (Khodair et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a benzodioxol-5-yl substituted oxadiazole. The oxadiazole is first synthesized and then coupled with the quinazoline-2,4-dione to form the final product.", "Starting Materials": [ "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-pentylquinazoline-2,4(1H,3H)-dione", "DMF", "DCC", "TEA", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Synthesize 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole by reacting 3-(1,3-benzodioxol-5-yl)-1,2,4-triazole with POCl3 and NH4OAc in DMF.", "Purify the oxadiazole by recrystallization in DCM.", "Dissolve 3-pentylquinazoline-2,4(1H,3H)-dione in DMF.", "Add DCC and TEA to the DMF solution to activate the carboxylic acid group of the quinazoline-2,4-dione.", "Add the benzodioxol-5-yl substituted oxadiazole to the activated quinazoline-2,4-dione solution and stir at room temperature for several hours.", "Filter the reaction mixture and wash the solid with DCM.", "Purify the crude product by column chromatography using a gradient of DCM and methanol.", "Recrystallize the purified product in a mixture of DCM and methanol.", "Wash the crystals with NaHCO3, NaCl, and H2O to obtain the final product." ] }

CAS No.

1226431-61-3

Molecular Formula

C23H22N4O5

Molecular Weight

434.452

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3

InChI Key

IDZFWPCACVMJBJ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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